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Compound of Interest

Compound Name: 5-Bromo-2,3-difluorobenzaldehyde

Cat. No.: B1289993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

5-Bromo-2,3-difluorobenzaldehyde. Due to the limited availability of experimentally derived

spectra in public databases, this guide presents a combination of reported mass spectrometry

data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. The

predictions are based on the analysis of the parent compound, 2,3-difluorobenzaldehyde, and

established principles of substituent effects in spectroscopy. This document also includes

detailed experimental protocols for acquiring such spectra and a workflow diagram for spectral

analysis.

Introduction
5-Bromo-2,3-difluorobenzaldehyde is a halogenated aromatic aldehyde, a class of

compounds of significant interest in medicinal chemistry and materials science due to their

utility as versatile synthetic intermediates. The precise characterization of such molecules is

paramount, and spectral analyses are the cornerstone of this process. This guide serves as a

valuable resource for researchers working with this compound, providing essential data for its

identification and characterization.

Spectral Data Summary
The following tables summarize the available and predicted spectral data for 5-Bromo-2,3-
difluorobenzaldehyde.
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Table 1: Mass Spectrometry Data
Parameter Value Source

Molecular Formula C₇H₃BrF₂O -

Molecular Weight 220.99 g/mol -

Mass-to-charge ratio (m/z) 221.1 ([M+H]⁺) [1]

Predicted Fragmentation: Under electron ionization (EI), the molecule is expected to exhibit a

prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of the

aldehyde proton (-1 amu), the formyl radical (-29 amu), and potentially the bromine atom

(-79/81 amu), leading to characteristic isotopic patterns for bromine-containing fragments.

Table 2: Predicted ¹H NMR Spectral Data
Prediction Basis: The chemical shifts and coupling constants are predicted based on the known

spectrum of 2,3-difluorobenzaldehyde and the anticipated electronic effects of the bromine

substituent at the 5-position. The bromine atom is expected to induce a downfield shift on the

adjacent protons.

Proton
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

Aldehyde-H ~10.3 s -

H-4 ~7.8 dd J(H-F) ≈ 8, J(H-H) ≈ 2

H-6 ~7.6 dd J(H-F) ≈ 6, J(H-H) ≈ 2

Table 3: Predicted ¹³C NMR Spectral Data
Prediction Basis: The chemical shifts are predicted based on the spectrum of 2,3-

difluorobenzaldehyde and the substituent effect of bromine on the aromatic ring. Carbons

directly bonded to fluorine will exhibit large C-F coupling constants.
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Carbon Predicted Chemical Shift (δ, ppm)

C=O ~188

C-1 ~125

C-2 (C-F) ~155 (d)

C-3 (C-F) ~145 (d)

C-4 ~130

C-5 (C-Br) ~120

C-6 ~115

Table 4: Predicted ¹⁹F NMR Spectral Data
Prediction Basis: The chemical shifts are predicted based on typical values for fluoroaromatic

compounds. The two fluorine atoms will show coupling to each other and to the aromatic

protons.

Fluorine
Predicted Chemical Shift (δ,

ppm)
Predicted Multiplicity

F-2 -130 to -140 d

F-3 -145 to -155 d

Table 5: Predicted IR Spectral Data
Prediction Basis: The vibrational frequencies are predicted based on the characteristic

absorption bands for aromatic aldehydes and halogenated benzene derivatives.
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

C-H (aromatic) stretch 3100 - 3000 Medium

C-H (aldehyde) stretch 2850 - 2750 Medium

C=O (aldehyde) stretch 1710 - 1690 Strong

C=C (aromatic) stretch 1600 - 1450 Medium-Strong

C-F stretch 1300 - 1100 Strong

C-Br stretch 700 - 500 Medium-Strong

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 5-Bromo-2,3-difluorobenzaldehyde for ¹H NMR and

50-100 mg for ¹³C NMR.

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-

d₆, or DMSO-d₆) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical

shift referencing.

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1289993?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Instrument Parameters (¹⁹F NMR):

Spectrometer: Operating at the appropriate frequency for ¹⁹F nuclei (e.g., 376 MHz on a

400 MHz instrument).

Pulse Sequence: Standard single-pulse sequence, with and without proton decoupling.

Number of Scans: 64-256.

Relaxation Delay: 1-2 seconds.

Spectral Width: A suitable range to cover aromatic fluorine signals (e.g., -100 to -180

ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 5-Bromo-2,3-difluorobenzaldehyde sample directly

onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Number of Scans: 16-32.

Resolution: 4 cm⁻¹.

A background spectrum of the clean, empty ATR crystal should be collected prior to

sample analysis.

Mass Spectrometry (MS)
Sample Introduction:

For a solid sample, direct insertion probe (DIP) can be used.

Alternatively, the sample can be dissolved in a volatile solvent (e.g., methanol or

acetonitrile) and introduced via direct infusion or through a gas chromatograph (GC-MS)

or liquid chromatograph (LC-MS).

Instrument Parameters (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 200-250 °C.
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Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Scan Range: m/z 50-500.

Workflow for Spectral Data Analysis
The following diagram illustrates the logical workflow from sample preparation to the final

structural elucidation using the combined spectral data.
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Caption: Workflow for the spectral analysis of 5-Bromo-2,3-difluorobenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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